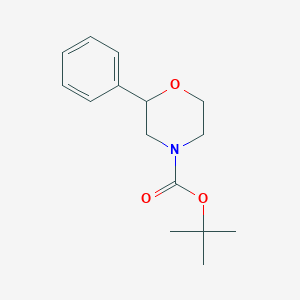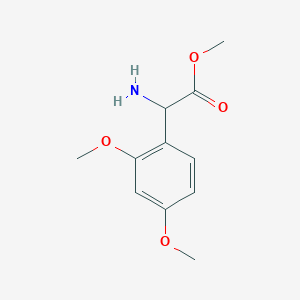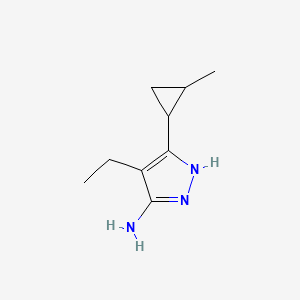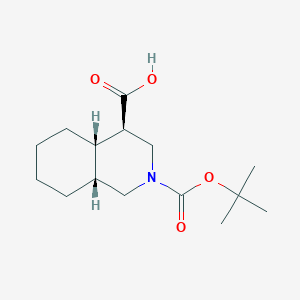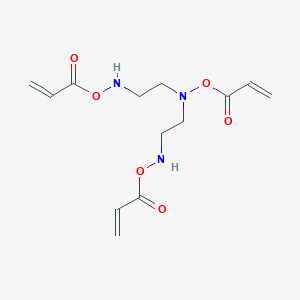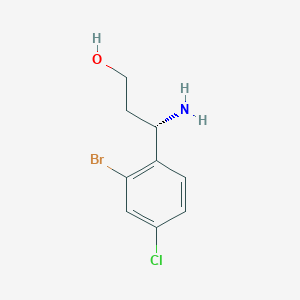![molecular formula C5H6N2O3S B13063149 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is an organic compound with the molecular formula C5H6N2O3S. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a thioether-containing carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Esters, amides.
科学研究应用
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways essential for the survival of pathogens. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylate: An ester derivative of the compound.
Uniqueness
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of a methylsulfanyl group and an oxadiazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C5H6N2O3S |
|---|---|
分子量 |
174.18 g/mol |
IUPAC 名称 |
5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-11-2-3-6-4(5(8)9)7-10-3/h2H2,1H3,(H,8,9) |
InChI 键 |
HKVFGWJREFXCRP-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=NC(=NO1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


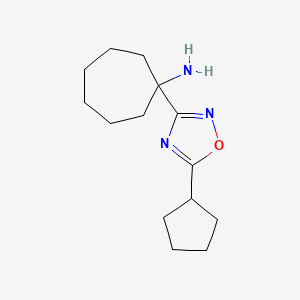
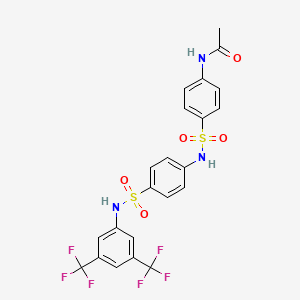


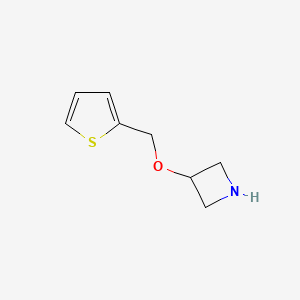
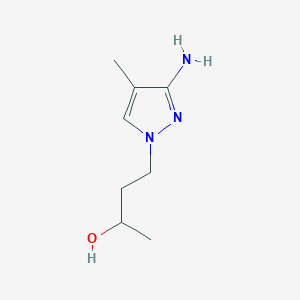
![2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde](/img/structure/B13063095.png)
